FAUC 346
Overview
Description
FAUC 346 is a highly selective partial agonist for the dopamine D3 receptor. It has shown potential therapeutic applications in the treatment of drug addiction and Parkinson’s disease due to its ability to modulate neuronal activity in various brain regions, including the cortex, striatum, cerebellum, and hippocampus .
Preparation Methods
The synthesis of FAUC 346 involves several steps, starting with the preparation of the core structure, which is a benzo[b]thiophene-2-carboxamide derivative. The synthetic route typically includes the following steps:
Formation of the benzo[b]thiophene core: This involves the cyclization of appropriate starting materials under specific conditions.
Introduction of the piperazine moiety: This step involves the reaction of the benzo[b]thiophene core with a piperazine derivative.
Chemical Reactions Analysis
FAUC 346 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Chemistry: It is used as a ligand in the study of dopamine receptors, particularly the D3 subtype.
Biology: FAUC 346 is used to investigate the role of dopamine D3 receptors in neuronal activity and behavior.
Mechanism of Action
FAUC 346 exerts its effects by selectively binding to dopamine D3 receptors, which are G protein-coupled receptors involved in modulating neuronal activity. The binding of this compound to these receptors leads to partial agonist activity, which means it can activate the receptor but to a lesser extent than the natural ligand, dopamine. This partial activation can modulate neurotransmitter release and neuronal firing, thereby influencing behavior and neurological function .
Comparison with Similar Compounds
FAUC 346 is unique in its high selectivity and partial agonist activity for dopamine D3 receptors. Similar compounds include:
This compound stands out due to its partial agonist properties, which provide a unique balance of receptor activation and inhibition, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-29-21-10-4-3-9-20(21)27-16-14-26(15-17-27)13-7-6-12-25-24(28)23-18-19-8-2-5-11-22(19)30-23/h2-5,8-11,18H,6-7,12-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBPIZMZUDONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.